N'-(3-fluorobenzylidene)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide
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Overview
Description
N’-(3-fluorobenzylidene)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline core, a fluorobenzylidene group, and a carbohydrazide moiety, which collectively contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-fluorobenzylidene)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the condensation of 3-fluorobenzaldehyde with 4-hydroxy-1-isopentyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide in the presence of a suitable catalyst, such as glacial acetic acid, under reflux conditions . The reaction is usually carried out in a solvent like dry tetrahydrofuran (THF) to facilitate the formation of the Schiff base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-(3-fluorobenzylidene)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The fluorobenzylidene group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(3-fluorobenzylidene)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of N’-(3-fluorobenzylidene)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, thereby disrupting cellular processes. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- N’-(3-fluorobenzylidene)-4-hydroxy-3-methoxybenzohydrazide
- 2-(3-fluorobenzylidene)-N-methylhydrazinecarbothioamide
- (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides
Uniqueness
N’-(3-fluorobenzylidene)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide stands out due to its unique combination of a quinoline core and a fluorobenzylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
304879-36-5 |
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Molecular Formula |
C22H22FN3O3 |
Molecular Weight |
395.4g/mol |
IUPAC Name |
N-[(E)-(3-fluorophenyl)methylideneamino]-4-hydroxy-1-(3-methylbutyl)-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C22H22FN3O3/c1-14(2)10-11-26-18-9-4-3-8-17(18)20(27)19(22(26)29)21(28)25-24-13-15-6-5-7-16(23)12-15/h3-9,12-14,27H,10-11H2,1-2H3,(H,25,28)/b24-13+ |
InChI Key |
QUYKXWYESZVGPC-ZMOGYAJESA-N |
SMILES |
CC(C)CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC(=CC=C3)F)O |
Origin of Product |
United States |
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